

# GSK2324 supplier and technical data sheet information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK2324

Cat. No.: B1672370 Get Quote

# **Application Notes and Protocols for GSK2324**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed technical information and experimental protocols for **GSK2324**, a potent and selective farnesoid X receptor (FXR) agonist. This document is intended to guide researchers in the effective use of **GSK2324** in in vitro and in vivo studies related to metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD).

## **Product Information**

Product Name: GSK2324

Chemical Name: (S)-6-(4-(4-(4-(4-(4-(4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)-3,5-dimethyl-1H-

pyrazol-1-yl)phenyl)piperazin-1-yl)nicotinic acid

CAS Number: 1020567-30-9[1][2]

Mechanism of Action: **GSK2324** is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine.[1][3][4] FXR plays a crucial role in regulating the metabolism of bile acids, lipids, and glucose. Activation of FXR by **GSK2324** initiates a signaling cascade that leads to the modulation of target gene expression involved in these metabolic pathways.



## **Technical Data**

The following table summarizes the key technical specifications for GSK2324.

| Parameter             | Value                                                    | Reference |
|-----------------------|----------------------------------------------------------|-----------|
| Molecular Formula     | C29H22Cl2N2O4                                            |           |
| Molecular Weight      | 533.4 g/mol                                              |           |
| Purity                | >98%                                                     |           |
| EC50 (human FXR LBD)  | 50 nM                                                    | _         |
| EC50 (diabetes study) | 120 nM                                                   |           |
| Appearance            | Crystalline solid, powder                                | N/A       |
| Solubility            | DMSO: 100 mg/mL (187.48 mM)                              |           |
| Storage               | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | _         |

# **Signaling Pathway**

**GSK2324**, as an FXR agonist, modulates two distinct pathways to regulate hepatic lipids, making it a promising candidate for NAFLD treatment. Firstly, hepatic FXR activation directly represses the expression of key genes involved in triglyceride synthesis. Secondly, intestinal FXR activation leads to a decrease in lipid absorption.

The diagram below illustrates the signaling cascade initiated by **GSK2324**.





Click to download full resolution via product page

Caption: **GSK2324** activates FXR in the intestine and liver to reduce hepatic triglycerides.

# **Experimental Protocols**

The following protocols are based on methodologies described in published research and are provided as a guide. Researchers should optimize these protocols for their specific experimental conditions.

This protocol describes a luciferase reporter gene assay to determine the agonist activity of **GSK2324** on human FXR Ligand Binding Domain (LBD) in CV-1 cells.

#### Materials:

- CV-1 cells (African green monkey kidney cells)
- Expression vector for human FXR LBD
- Luciferase reporter vector
- GSK2324
- Cell culture medium and reagents



Luciferase assay system

#### Procedure:

- Culture CV-1 cells in appropriate medium until they reach 70-80% confluency.
- Co-transfect the cells with the human FXR LBD expression vector and the luciferase reporter vector using a suitable transfection reagent.
- After 24 hours of transfection, treat the cells with varying concentrations of GSK2324 (e.g., 0.1 nM to 10 μM). Include a vehicle control (e.g., DMSO).
- Incubate the cells for an additional 24 hours.
- Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
- Calculate the EC50 value by plotting the luciferase activity against the log of the GSK2324 concentration.

This protocol outlines a general procedure for evaluating the efficacy of **GSK2324** in a dietinduced obese mouse model of NAFLD.

#### Materials:

- C57BL/6 mice
- High-fat diet (HFD)
- GSK2324
- Vehicle solution (e.g., 0.5% methylcellulose)
- Equipment for oral gavage, blood collection, and tissue harvesting

#### Procedure:



- Induce obesity and NAFLD in C57BL/6 mice by feeding them a high-fat diet for a specified period (e.g., 12-16 weeks).
- Randomly assign the DIO mice to treatment groups: vehicle control and GSK2324 (specify dose, e.g., 3-30 mg/kg).
- Administer GSK2324 or vehicle daily via oral gavage for the duration of the study (e.g., 3 days or longer).
- Monitor body weight and food intake regularly.
- At the end of the treatment period, collect blood samples for analysis of plasma lipids and other relevant biomarkers.
- Euthanize the mice and harvest the liver and other tissues for histological analysis (e.g., H&E staining, Oil Red O staining) and gene expression analysis (e.g., qRT-PCR for FXR target genes).

## **Experimental Workflow**

The following diagram provides a visual representation of a typical experimental workflow for evaluating **GSK2324** in a preclinical model of NAFLD.





Click to download full resolution via product page

Caption: A typical workflow for in vivo evaluation of **GSK2324** in a mouse model.

# **Supplier Information**

**GSK2324** is available from various chemical suppliers for research purposes only and is not for human or veterinary use.



| Supplier          | Catalog Number |
|-------------------|----------------|
| MedchemExpress    | HY-113567      |
| Tebubio           | T27460         |
| TargetMol         | T27460         |
| AbMole BioScience | M4133          |

Note: Availability and pricing are subject to change. Please contact the suppliers directly for current information.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. tebubio.com [tebubio.com]
- 4. GSK2324 | FXR | TargetMol [targetmol.com]
- To cite this document: BenchChem. [GSK2324 supplier and technical data sheet information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672370#gsk2324-supplier-and-technical-data-sheet-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com